

An In-depth Technical Guide to Bis-acrylate-PEG5: Chemical Properties and Applications

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Compound of Interest

Compound Name: *Bis-acrylate-PEG5*

Cat. No.: *B1606738*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Bis-acrylate-PEG5**, a bifunctional polyethylene glycol (PEG) derivative. This document is intended to be a valuable resource for professionals in the fields of chemistry, biology, and pharmacology, particularly those involved in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Nomenclature

Bis-acrylate-PEG5 is a well-defined, homogenous compound that plays a crucial role as a flexible linker in the construction of complex biomolecules. Its systematic nomenclature and key identifiers are summarized below.

Table 1: Systematic Nomenclature and Identifiers

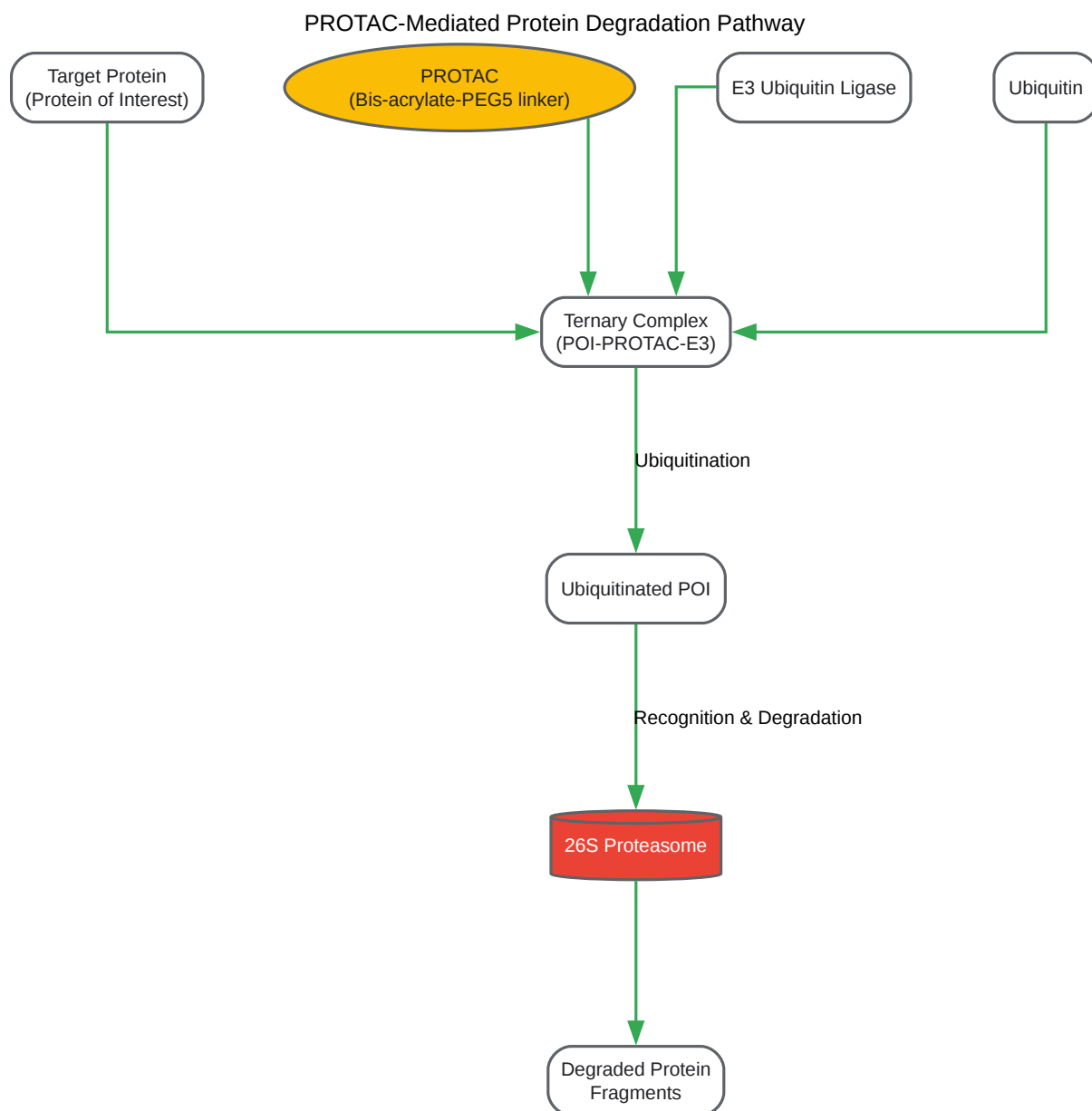
Property	Value
IUPAC Name	3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate[1]
Alternative IUPAC Name	2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate[2]
Synonyms	Bis-acrylate-polyethylene glycol 5, Polyethylene glycol 5 diacrylate[2]
CAS Number	59256-52-9[2]
Molecular Formula	C ₁₆ H ₂₆ O ₈ [2]
SMILES Code	C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C[1][2]
InChI Key	IJUOZEBZJUUBNX-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	346.37 g/mol [2][3]
Exact Mass	346.1600[1]
Elemental Analysis	C: 55.48%, H: 7.57%, O: 36.95%[1]
Appearance	To be determined (likely a liquid or low-melting solid)
Purity	>98% (typical)[1]
Solubility	Expected to be soluble in water and various organic solvents.
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]

Role in PROTAC Drug Development

Bis-acrylate-PEG5 is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Bis-acrylate-PEG5** serves to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The length and flexibility of the PEG chain are critical for the proper formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a specific, detailed synthesis protocol for **Bis-acrylate-PEG5** is not readily available in public literature, a general methodology can be inferred from standard organic chemistry practices for esterification. The following are representative protocols for the synthesis and characterization of molecules utilizing PEG linkers, which can be adapted for **Bis-acrylate-PEG5**.

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a two-step process for conjugating a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker like **Bis-acrylate-PEG5**.

Step 1: First Coupling Reaction

- Dissolve the E3 ligase ligand (e.g., containing a primary amine) and the bifunctional PEG linker (e.g., **Bis-acrylate-PEG5**) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress using a suitable analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, purify the resulting E3 ligase-linker intermediate using preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Second Coupling Reaction

- Dissolve the purified E3 ligase-linker intermediate and the target protein ligand (functionalized with a compatible reactive group, such as a thiol for Michael addition to the acrylate) in a suitable solvent.
- If necessary, add a catalyst or initiator for the specific coupling chemistry being employed.
- Stir the reaction at room temperature or with gentle heating, monitoring for completion by LC-MS.

- Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: To confirm the structure of the final product, dissolve a small sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The resulting spectrum should show characteristic peaks for the protons of the PEG backbone, the acrylate groups, and the conjugated ligands. The integration of these peaks can be used to confirm the ratio of the different components.
- ^{13}C NMR: This technique provides information about the carbon skeleton of the molecule and can be used to further confirm the successful formation of the desired product.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Acquire an IR spectrum of the sample. The spectrum should display a characteristic strong absorption band around $1720\text{--}1730\text{ cm}^{-1}$, corresponding to the C=O stretch of the ester groups in the acrylate moieties.^[2] The presence of bands in the $2800\text{--}3000\text{ cm}^{-1}$ region corresponds to the C-H bonds of the polyether backbone.^[2]

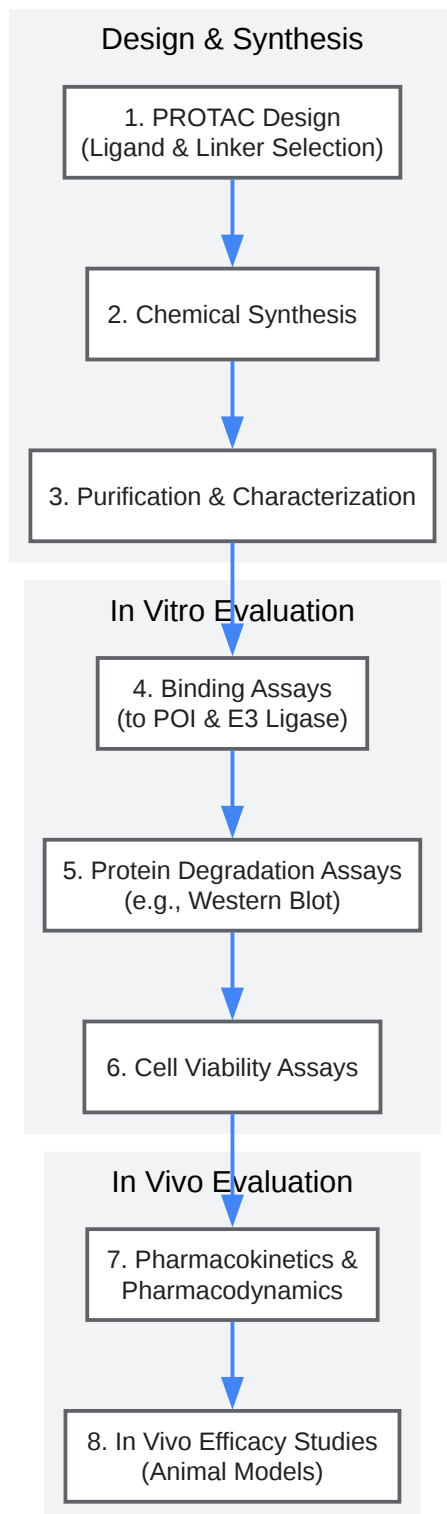
Mass Spectrometry (MS):

- Utilize a high-resolution mass spectrometry technique (e.g., ESI-TOF) to determine the exact mass of the synthesized molecule. This should match the calculated molecular weight of **Bis-acrylate-PEG5** (346.1600 g/mol for the exact mass).^[1]

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves several key stages, from initial design to in vivo evaluation.

General Experimental Workflow for PROTAC Development

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